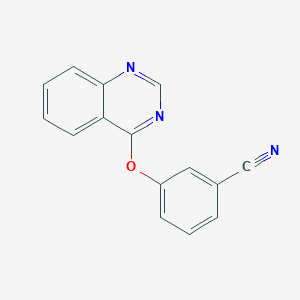

3-Quinazolin-4-yloxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-quinazolin-4-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBISSDRCZNHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinazoline/quinazolinone Derivatives

Classical and Contemporary Approaches to the Quinazolinone Nucleus

The construction of the quinazolinone core, a key component of many biologically active molecules, has been a subject of extensive research. nih.govresearchgate.net Various synthetic strategies have been developed, ranging from classical condensation reactions to modern multi-component approaches. researchgate.netnih.gov

Cyclocondensation Reactions of 2-Aminobenzamides with Carbonyl Compounds

A cornerstone in quinazolinone synthesis is the cyclocondensation of 2-aminobenzamides with various carbonyl compounds, such as aldehydes. researchgate.netmdpi.com This method offers a direct route to the quinazolinone scaffold. Research has demonstrated that this reaction can be catalyzed by various agents, including copper salts and p-toluenesulfonic acid, to afford 4(3H)-quinazolinones. acs.orgorganic-chemistry.org Furthermore, zinc-catalyzed oxidative transformation of 2-aminobenzamide (B116534) with benzyl (B1604629) alcohols provides another pathway to these derivatives. rsc.org A copper-catalyzed tandem reaction between 2-aminobenzamides and tertiary amines has also been developed, expanding the scope of accessible quinazolinone derivatives. organic-chemistry.org The reaction conditions can be tuned to favor the formation of either quinazolinones or their dihydro counterparts. For instance, the reaction of 2-azidobenzaldehyde (B97285) with anthranilamide and terminal alkynes can yield 1,2,3-triazolyl-quinazolinones or 1,2,3-triazolyl-dihydroquinazolinones depending on the temperature and the amount of base used. mdpi.com

A notable advancement in this area is the development of a one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This metal-free approach offers a straightforward route to a variety of substituted quinazolinediones. acs.org

Ring Closure Reactions from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives serve as versatile precursors for the synthesis of quinazolinones. nih.govmui.ac.ir A widely used method involves the acylation of anthranilic acid, followed by ring closure to form a benzoxazinone (B8607429) intermediate. nih.govtandfonline.com This intermediate can then be treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.govmui.ac.irtandfonline.com For instance, reacting anthranilic acid with chloro-acyl chlorides leads to N-acyl-anthranilic acids, which upon treatment with acetic anhydride, form benzoxazinone intermediates that can be condensed with amines to produce tricyclic 4(3H)-quinazolinones. mui.ac.irresearchgate.net

The Niementowski reaction, which involves the condensation of anthranilic acid with amides, is another classical method for preparing quinazolin-4(3H)-ones. tandfonline.comijarsct.co.in Variations of this reaction, such as using trimethyl orthoformate and different amines, have also been explored. tandfonline.com

Multi-Component Reactions for Quinazolinone Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering high atom economy and efficiency by combining three or more starting materials in a single step. nih.gov Several MCR strategies have been successfully applied to the synthesis of quinazolinone derivatives. frontiersin.orgthieme-connect.com

One such approach involves the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions to produce quinazolinones. Another innovative MCR utilizes a magnetically recoverable palladium catalyst for the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. frontiersin.org This method is noted for its high yields and environmentally friendly conditions. frontiersin.org Furthermore, a water-soluble palladium catalyst has been employed in a multicomponent coupling reaction of isatoic anhydride, benzyl alcohol, and an amine in water, eliminating the need for toxic oxidants and organic solvents. toho-u.ac.jp

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones, demonstrating the versatility of MCRs in constructing complex heterocyclic systems. nih.gov

Targeted Synthesis of Substituted Quinazolinone Scaffolds

The functionalization of the quinazolinone scaffold is crucial for modulating its biological activity. Specific substituents can be introduced at various positions of the ring system to achieve desired properties.

Introduction of Aryloxy Moieties into Quinazolinone Frameworks

The introduction of an aryloxy group at the C4 position of the quinazoline (B50416) ring is a key step in the synthesis of compounds like 3-Quinazolin-4-yloxybenzonitrile. A series of N-(aromatic)-N'-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}urea derivatives have been synthesized and identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. nih.gov This highlights the importance of the aryloxy moiety for biological activity. The synthesis of these compounds typically involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of the quinazoline ring with a substituted phenol.

Alkylation and Arylation Strategies

Alkylation and arylation reactions are fundamental for introducing diverse substituents onto the quinazolinone core. researchgate.net These reactions can be directed to different positions of the quinazoline ring, depending on the reaction conditions and the nature of the starting materials. For instance, N-alkylation at the 3-position can be achieved by reacting the quinazolinone with an appropriate alkyl halide in the presence of a base. The synthesis of 3-(prop-2-ynyl)quinazolin-4-one has been reported, which can then be used in further reactions like 1,3-dipolar cycloadditions. researchgate.net

The following table summarizes various synthetic methods for quinazolinone derivatives:

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |

| Cyclocondensation | 2-Aminobenzamides, Aldehydes/Ketones | Copper salts, p-toluenesulfonic acid | 4(3H)-Quinazolinones | acs.orgorganic-chemistry.org |

| Ring Closure | Anthranilic acid, Acyl chlorides, Amines | Acetic anhydride | 4(3H)-Quinazolinones | nih.govtandfonline.com |

| Multi-Component Reaction | Aromatic aldehydes, Isatoic anhydride, Urea | Sulfonic acid functionalized mesoporous silica | Quinazolinones | |

| Multi-Component Reaction | Aryl iodides, Carbonyl source, 2-Aminobenzamide | Magnetic Palladium Catalyst | 2-Arylquinazolin-4(3H)-ones | frontiersin.org |

| Aryloxy Introduction | 4-Haloquinazoline, Substituted phenol | Base | 4-Aryloxyquinazolines | nih.gov |

| N-Alkylation | Quinazolinone, Alkyl halide | Base | N3-Alkylquinazolinones | researchgate.net |

Derivatization at Specific Positions (e.g., N-3, C-2, C-6)

The functionalization of the quinazoline ring at specific positions is crucial for tuning its chemical and physical properties.

N-3 Position: The nitrogen at position 3 of the quinazolinone ring is a common site for substitution. This is often achieved by reacting a 2-substituted-4(3H)-quinazolinone with an appropriate electrophile. For instance, N-alkylation can be performed to introduce various alkyl or aryl groups. researchgate.net The synthesis of 3-substituted quinazolinones can be carried out through a one-pot reaction of anthranilic acid, amines, and an orthoester under microwave irradiation. tandfonline.com Another approach involves the condensation of the potassium salts of 2-sulfanyl-3H-quinazolin-4-one derivatives with isocyanates to yield 3-substituted-3H-quinazolin-4-one derivatives. farmaceut.org The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one has been achieved by reacting 2-(2-chlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one with hydrazine (B178648) hydrate. uin-malang.ac.id

C-2 Position: The carbon at position 2 is another key site for introducing diversity. 2-Aryl-quinazolinones can be synthesized via a domino reaction involving C-C bond cleavage. researchgate.net The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been accomplished in a two-step reaction using a deep eutectic solvent. tandfonline.com The introduction of substituents at the 2-position of the quinazolinone ring is essential for creating derivatives with varied biological activities. nih.gov

C-6 Position: Substitution at the C-6 position of the quinazoline ring can significantly influence the molecule's properties. The presence of a halogen atom at this position has been noted to enhance antimicrobial activities in some quinazolinone derivatives. nih.gov

Advanced Catalytic Systems and Reaction Conditions

Modern synthetic chemistry has seen the development of advanced catalytic systems to improve the efficiency, selectivity, and environmental friendliness of quinazoline synthesis.

Metal-Catalyzed Syntheses (e.g., Copper-Promoted)

Transition metal catalysis plays a significant role in the synthesis of quinazolines and quinazolinones. nih.gov

Copper-Catalyzed Syntheses: Copper catalysts are frequently employed due to their low cost and versatile reactivity. nih.gov Copper-catalyzed methods have been developed for the synthesis of quinazolines via cascade reactions. organic-chemistry.org One approach involves the copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org Another efficient method is the copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides. organic-chemistry.org A one-pot, copper(I)-catalyzed synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various starting materials like aldehydes or benzyl alcohols has been reported, using DMSO as the solvent. gaylordchemical.com This domino reaction proceeds without the need for ligands or a base. gaylordchemical.com Copper-catalyzed intramolecular C-C bond cleavage offers another route to 2-aryl-quinazolinones. researchgate.net Furthermore, a copper-mediated one-pot synthesis of quinazolinone derivatives has been developed using aqueous ammonia (B1221849) as the nitrogen source. nih.gov

Other Metal Catalysts: Besides copper, other metals like manganese, cobalt, and iron have been used to catalyze quinazoline synthesis. mdpi.comnih.gov For instance, manganese pincer complexes have been utilized for the sustainable synthesis of quinazolines via dehydrogenative annulation of 2-aminobenzyl alcohol with nitriles. acs.org Cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles also provides an efficient route to quinazolines. researchgate.net Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides is another atom-economical method. researchgate.netfrontiersin.org

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, metal-free and environmentally benign methods for quinazoline synthesis have gained considerable attention. researchgate.net

Metal-Free Syntheses: A novel metal-free method for the synthesis of 2-substituted quinazolines involves the oxidative condensation of o-aminobenzylamines catalyzed by salicylic (B10762653) acid derivatives. nih.govfrontiersin.org This approach utilizes atmospheric oxygen as the oxidant. nih.gov Another metal-free protocol involves the reaction of 2-aminobenzamides with aldehydes in water without any additives. researchgate.net

Green Chemistry Approaches: The use of deep eutectic solvents (DES) and microwaves represents a green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Water is also utilized as a green solvent in some synthetic procedures. researchgate.net The development of catalytic systems that can be recycled contributes to the sustainability of these processes. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

The synthesis of quinazoline and quinazolinone derivatives has been significantly improved by the application of microwave technology. nih.govfrontiersin.org For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was achieved in just 5 minutes under microwave irradiation, compared to 10 hours with conventional heating, with an improved yield. uin-malang.ac.id Microwave-assisted synthesis has been employed in one-pot, multi-component reactions to produce various quinazoline derivatives. researchgate.net A rapid and efficient microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been developed. rsc.org Furthermore, a one-pot method for synthesizing N-substituted quinazolinones from anthranilic acids and ethanolamine (B43304) under microwave conditions has been reported. vanderbilt.edu

Structural Elucidation and Characterization of Synthesized Compounds

The unambiguous determination of the structure of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques is typically employed for the structural elucidation of quinazoline derivatives.

The primary methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. nih.govnih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and environment of protons. tandfonline.comnih.gov ¹³C NMR provides information about the different carbon atoms in the molecule. tandfonline.comnih.gov These techniques are routinely used to confirm the successful synthesis and purity of quinazoline derivatives. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. tandfonline.comnih.gov This information helps to confirm the molecular formula of the product. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.govacs.org Characteristic absorption bands in the IR spectrum can confirm the presence of key functional groups such as C=O (carbonyl), N-H, and C-N bonds, which are integral to the quinazoline structure. researchgate.netresearchgate.net

Below is an interactive data table summarizing the characterization data for some quinazoline derivatives found in the literature.

| Compound Name | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-(3-Methylphenyl)quinazoline | Yellow solid | 9.40 (s, 1H), 8.42 (m, 2H), 8.05 (d, J = 8.8 Hz, 1H), 7.86–7.81 (m, 2H), 7.55–7.51 (m, 1H), 7.41 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.5 Hz, 1H), 2.47 (s, 3H) | 161.2, 160.4, 150.8, 138.3, 138.0, 134.1, 131.5, 129.2, 128.6, 127.2, 127.1, 123.6, 21.6 |

| 2-(4-tert-Butylphenyl)quinazoline | Yellow solid | 9.33 (s, 1H), 8.56 (dd, J = 8.2, 1.8 Hz, 2H), 8.01 (d, J = 8.2 Hz, 1H), 7.77–7.73 (m, 2H), 7.54 (dd, J = 8.6, 1.8 Hz, 2H), 7.43 (t, J = 7.5 Hz, 1H), 1.37 (s, 9H) | 161.1, 160.5, 154.0, 150.9, 135.5, 134.2, 134.0, 128.6, 127.2, 127.1, 125.7, 123.6, 35.0, 31.4 |

| 2-(4-Fluorophenyl)quinazoline | Yellow solid | 9.36 (d, J = 0.6 Hz, 1H), 8.62–8.57 (m, 2H), 8.02–8.00 (m, 1H), 7.86–7.82 (m, 2H), 7.55–7.51 (m, 1H), 7.20–7.14 (m, 2H) | 164.7 (d, JC–F = 248.6 Hz), 160.5, 160.0, 150.7, 134.2 (d, JC–F = 2.8 Hz), 134.1, 130.7 (d, JC–F = 8.6 Hz), 128.5, 127.2, 127.1, 123.5, 115.5 (d, JC–F = 21.5 Hz) |

| 2-(3-Chlorophenyl)quinazoline | Yellow solid | 9.45 (s, 1H), 8.63 (m, 1H), 8.52–8.49 (m, 1H), 8.09–8.07 (m, 1H), 7.93–7.89 (m, 1H), 7.64–7.60 (m, 1H), 7.48–7.43 (m, 2H) | 160.6, 159.7, 150.7, 139.9, 134.8, 134.3, 130.6, 129.9. 128.70, 128.67, 127.7, 127.2, 126.7, 123.8 |

| 2-(3,5-Difluorophenyl)quinazoline | Yellow solid | 9.47 (s, 1H), 8.21–8.16 (m, 2H), 8.11–8.09 (m, 1H), 7.98–7.93 (m, 2H), 7.69–7.65 (m, 1H), 6.97–6.92 (m, 1H) | 164.5 (d, JC–F = 12.3 Hz), 162.1 (d, JC–F = 12.4 Hz), 160.6, 158.7 (dd, JC–F = 3.8, 4.0 Hz), 150.5, 141.6 (dd, JC–F = 9.6, 9.8 Hz), 134.4, 128.7, 127.9, 127.1, 123.9, 111.5–111.2 (m), 105.7 (dd, JC–F = 25.8, 25.4 Hz) |

| 2-(2-Thienyl)quinazoline | Yellow solid | 9.28 (s, 1H), 8.14–8.13 (m, 1H), 7.95 (d, J = 8.6 Hz, 1H), 7.82–7.78 (m, 2H), 7.50–7.46 (m, 2H), 7.18–7.15 (m, 1H) | 160.6, 157.9, 150.6, 144.0, 134.4, 130.1, 129.3, 128.5, 128.2, 127.3, 127.1, 123.4 |

Table 1. Spectroscopic data for selected 2-substituted quinazoline derivatives. nih.gov

Pre Clinical Biological Activities and Therapeutic Potential of Quinazolinone Derivatives

Anticancer Activities

Inhibition of Kinase Targets:

Bromodomain Containing Protein 4 (BRD4) Inhibition

No studies were found that investigate the activity of 3-Quinazolin-4-yloxybenzonitrile as an inhibitor of Bromodomain Containing Protein 4 (BRD4). Research on quinazoline-based BRD4 inhibitors has been published, but these studies focus on different structural analogues. epa.govsigmaaldrich.comacgpubs.org

Aurora Kinase A (AKA) Inhibition

There is no available data on the inhibitory effect of this compound on Aurora Kinase A. While some quinazolin-4(3H)-one derivatives have been identified as inhibitors of Aurora Kinase A, these compounds are structurally distinct from this compound. nih.govarkat-usa.org

Dihydrofolate Reductase (DHFR) Inhibition

The potential for this compound to act as a Dihydrofolate Reductase (DHFR) inhibitor has not been explored in any publicly available studies. Although various quinazolinone derivatives have been designed and evaluated as DHFR inhibitors, none of these studies include the specific compound . nih.govresearchgate.net

Mechanisms of Action in Cancer Cell Lines (In Vitro Studies)

Induction of Apoptosis

No in vitro studies have been published detailing the ability of this compound to induce apoptosis in cancer cell lines. Studies on other quinazoline (B50416) derivatives have shown apoptosis induction, but these findings are not transferable. nih.gov

Cell Cycle Arrest

There is no evidence to suggest that this compound causes cell cycle arrest in cancer cells. This mechanism has been observed for other novel quinazoline derivatives, but not for the specified compound. nih.gov

Tubulin Polymerization Inhibition

The effect of this compound on tubulin polymerization has not been reported in the scientific literature. While some quinazolinone-related compounds have been identified as tubulin polymerization inhibitors, this activity is structure-specific.

Modulation of Signaling Pathways (e.g., PI3K)

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. Certain quinazoline derivatives have been identified as potent modulators of this pathway.

Research into the structure-activity relationships of quinazoline-based compounds has revealed that specific substitutions can confer potent inhibitory activity against PI3K. While detailed studies focusing exclusively on this compound are not extensively reported in publicly available literature, the broader class of 4-anilinoquinazolines has been a major focus of PI3K inhibitor development. These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K. The nitrogen atom at position 1 and the carbonyl group at position 4 of the quinazoline core are often crucial for binding to the hinge region of the ATP-binding pocket. The nature of the substituent at the 4-position significantly influences the potency and selectivity of these inhibitors. The 4-yloxybenzonitrile moiety in this compound represents a key structural feature that could contribute to its interaction with the PI3K enzyme, although specific inhibitory concentrations and detailed mechanistic studies for this particular compound require further investigation.

Antimicrobial Activities (Antibacterial and Antifungal)

The emergence of drug-resistant microbial strains presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Quinazoline derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.

Gram-positive bacteria, particularly multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), are a leading cause of serious infections. Novel quinazoline derivatives have been synthesized and evaluated for their efficacy against such pathogens. Studies have shown that certain 2,4-disubstituted quinazolines possess significant antibacterial activity. For instance, a series of 2-styryl-4-anilinoquinazolines demonstrated potent activity against various Gram-positive bacteria, including MRSA. The mechanism of action is often linked to the inhibition of essential bacterial enzymes. While specific data for this compound is limited, the general activity of the quinazoline scaffold suggests its potential as a starting point for developing anti-MRSA agents.

Gram-negative bacteria, with their protective outer membrane, are notoriously more challenging to treat. However, research has identified quinazoline derivatives with notable activity against these pathogens as well. For example, certain 4-substituted quinazoline derivatives have shown inhibitory effects against strains like Escherichia coli and Pseudomonas aeruginosa. The introduction of specific functional groups onto the quinazoline core is a key strategy to enhance penetration through the bacterial outer membrane and improve efficacy. The 4-oxybenzonitrile group in this compound could play a role in its potential activity against Gram-negative bacteria, though detailed studies are needed to confirm this.

In addition to antibacterial properties, the quinazoline scaffold has been explored for its antifungal potential. Various derivatives have been shown to be effective against a range of fungal species, including those of clinical relevance such as Candida albicans and Aspergillus niger. The antifungal activity is often associated with the specific substitution pattern on the quinazoline ring. For example, the introduction of halogenated phenyl groups or heterocyclic moieties has been shown to enhance antifungal efficacy in some series of quinazoline derivatives.

Table 1: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound Class | Target Organism | Activity |

| 2-Styryl-4-anilinoquinazolines | Gram-positive bacteria (e.g., MRSA) | Potent antibacterial activity |

| 4-Substituted quinazolines | Gram-negative bacteria (e.g., E. coli) | Inhibitory effects |

| Halogenated phenyl quinazolines | Fungi (e.g., C. albicans) | Enhanced antifungal efficacy |

One of the key mechanisms underlying the antibacterial activity of some quinazoline derivatives is the inhibition of bacterial DNA gyrase. This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation. The quinazoline core can mimic the binding of ATP to the GyrB subunit of DNA gyrase, thereby blocking its enzymatic activity. This mechanism is particularly attractive as DNA gyrase is a validated target for antibacterial drugs, and novel inhibitors are urgently needed to combat resistance to existing agents like fluoroquinolones.

Anti-inflammatory Activities

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazoline derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism of action in this context is often multifactorial, involving the inhibition of key pro-inflammatory enzymes and signaling pathways.

One of the primary targets for the anti-inflammatory effects of quinazolines is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Overexpression of COX-2 at sites of inflammation leads to increased production of prostaglandins, which are key mediators of pain and swelling. Certain quinazoline derivatives have demonstrated selective inhibition of COX-2, offering the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The structural features of this compound could allow it to fit into the active site of COX-2, but experimental validation is required to determine its specific inhibitory profile.

Antiviral Activities

Quinazolinone derivatives have emerged as a promising class of compounds with significant antiviral properties. researchgate.netresearchgate.net Research has demonstrated their efficacy against a range of viruses, highlighting their potential as broad-spectrum antiviral agents.

Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of Zika virus (ZIKV) replication. nih.gov In one study, several analogs were synthesized and tested, revealing that compounds 22 , 27 , and 47 exhibited potent and broad activities against both ZIKV and Dengue virus (DENV), with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov For instance, compound 27 inhibited ZIKV replication by over 99.9% at concentrations of 3 µM and higher, with a calculated EC₅₀ of 180 nM in Vero cells and 100 nM in human glioblastoma U87 cells. nih.gov These compounds were found to significantly reduce the cellular levels of viral proteins such as NS5, NS3, and capsid proteins. nih.gov

In the realm of plant viruses, a series of myricetin (B1677590) derivatives incorporating a quinazolinone moiety were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov The results indicated significant curative, protective, and inactivating activities. nih.gov Notably, compound L11 showed a curative effect of 63.1% and a protective effect of 68.7% at a concentration of 500 μg/mL, surpassing the efficacy of the control agent, ningnanmycin. nih.gov Mechanistic studies suggested that these derivatives exert their antiviral action by interacting with the TMV coat protein (TMV-CP). acs.org

Table 1: Antiviral Activity of Selected Quinazolinone Derivatives

| Compound | Virus | Cell Line | Activity | EC₅₀ | Citation |

|---|---|---|---|---|---|

| 22 | ZIKV FLR | Vero | >99.9% inhibition at ≥3 µM | 900 nM | nih.gov |

| 27 | ZIKV FLR | Vero | >99.9% inhibition at ≥3 µM | 180 nM | nih.gov |

| 27 | ZIKV FLR | U87 | 99% inhibition at 3 µM | 100 nM | nih.gov |

| 47 | ZIKV FLR | Vero | Similar to compound 27 | 210 nM | nih.gov |

| L11 | TMV | - | 63.1% curative effect | 500 µg/mL | nih.gov |

| L11 | TMV | - | 68.7% protective effect | 500 µg/mL | nih.gov |

Antimalarial Activities

The quest for new antimalarial drugs, driven by the increasing resistance of Plasmodium falciparum to existing therapies, has led researchers to investigate quinazolinone derivatives. nih.gov A significant portion of this research has been inspired by febrifugine, a natural alkaloid isolated from the Chinese plant Dichroa febrifuga, which contains a 4-quinazolinone moiety and has been used traditionally against malaria fevers. nih.govnih.gov

Studies have shown that the 4-quinazolinone core is crucial for antimalarial activity. nih.gov A series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and tested in vivo against Plasmodium berghei in mice. nih.govnih.gov These compounds demonstrated antimalarial activity at a dose of 5 mg/kg. nih.govnih.gov The research indicated that while substitution at the 2-position of the quinazolinone ring did not markedly improve activity, the nature of the substituent at the N3 position was critical. nih.gov Specifically, a 3-hydroxy piperidin-2-yl-propane-2-one group at the N3 position was identified as an important fragment for biological activity. nih.gov

Further structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives identified a novel antimalarial scaffold. acs.orgacs.org A high-throughput screen led to the discovery of a hit compound which, after SAR-guided optimization, resulted in inhibitor 19f , a compound 95-fold more potent than the original hit. acs.org This compound was active against laboratory-resistant strains of malaria and demonstrated a fast in vitro killing profile. acs.org Pharmacological investigations of other synthesized quinazolinone-4 derivatives confirmed their ability to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net

Table 2: Antimalarial Activity of Selected Quinazolinone Derivatives

| Compound Class | Target Organism | Model | Activity Noted | Citation |

|---|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei | In vivo (mice) | Active at 5 mg/kg dose | nih.govnih.gov |

| Quinazolinone-2-carboxamides | Plasmodium falciparum | In vitro | Potent inhibition of resistant strains | acs.org |

| Quinazolinone-4 derivatives (A & B) | Plasmodium falciparum | In vitro | Inhibition of ring form maturation | researchgate.net |

Antidiabetic Activities

Quinazolinone derivatives have been identified as versatile pharmacophores for designing and developing bioactive compounds for the treatment of diabetes mellitus. Their potential has been explored through various mechanisms, primarily focusing on the inhibition of key enzymes involved in glucose metabolism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic strategy for type 2 diabetes mellitus (T2DM). rsc.orgresearchgate.net DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones like GLP-1 and GIP, which in turn enhances insulin (B600854) secretion in a glucose-dependent manner. rsc.org

Inspired by the structure of the known DPP-4 inhibitor linagliptin, researchers have developed novel quinazoline derivatives. nih.gov A study on spiro cyclohexane-1,2’-quinazoline derivatives hybridized with various heterocyclic rings revealed compounds that were 102 to 103 times more active than linagliptin, with IC₅₀ values in the nanomolar and even picomolar range. nih.gov For example, derivatives 11 , 16 , 18a , and 23 showed potent in vivo oral hypoglycemic activity with a rapid onset and long duration of action. nih.gov Another patent described eight distinct quinazolinone compounds (NPA-1, NPA-2, NPA-201, NPA-212, PS-3, PS-6, PS-46, and NPA-107 ) with strong DPP-IV inhibitory activity compared to the standard drug sitagliptin. researchgate.net Additionally, a series of thiazole-clubbed quinazoline derivatives were developed, with compound 27 from this series showing an IC₅₀ of 1.12 nM and high selectivity for DPP-4 over related enzymes. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

A primary approach to managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase in the digestive tract. rjptonline.org By slowing down carbohydrate digestion, these inhibitors reduce the rate of glucose absorption. rjptonline.orgresearchgate.net

Numerous studies have demonstrated the potential of quinazolinone derivatives as inhibitors of these enzymes. rjptonline.orgsemanticscholar.org A series of thirty synthesized quinazolinone compounds (PM1-PM30 ) were screened for their inhibitory effects. researchgate.netconsensus.app Compounds PM20 , PM7 , PM28 , and PM29 were identified as remarkably potent alpha-amylase inhibitors, while compounds PM30 , PM28 , PM29 , and PM4 were potent alpha-glucosidase inhibitors. rjptonline.orgresearchgate.net

In another study, quinazolinone-1,2,3-triazole-acetamide hybrids were synthesized and found to be potent and selective α-glucosidase inhibitors, with no activity against α-amylase. Compound 8a from this series was particularly noteworthy, with an IC₅₀ value of 45.3 ± 1.4 µM, making it approximately 17 times more potent than the standard drug acarbose. Kinetic analysis revealed it to be a competitive inhibitor. Similarly, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ ) were found to be potent inhibitors of α-glucosidase with IC₅₀ values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively.

Table 3: Antidiabetic Activity of Selected Quinazolinone Derivatives

| Compound/Series | Target Enzyme | IC₅₀ Value | Citation |

|---|---|---|---|

| Spiro cyclohexane-1,2’-quinazolines | DPP-4 | 0.0005-0.0089 nM | nih.gov |

| Thiazole-clubbed quinazoline (27 ) | DPP-4 | 1.12 nM | nih.gov |

| PM20, PM7, PM28, PM29 | Alpha-Amylase | Potent Inhibition | rjptonline.orgresearchgate.net |

| PM30, PM28, PM29, PM4 | Alpha-Glucosidase | Potent Inhibition | rjptonline.orgresearchgate.net |

| 8a (triazole-acetamide hybrid) | Alpha-Glucosidase | 45.3 ± 1.4 µM | |

| CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) | Alpha-Glucosidase | 12.5 ± 0.1 µM | |

| BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one) | Alpha-Glucosidase | 15.6 ± 0.2 µM |

Antioxidant Activities

Quinazolinone derivatives, particularly when combined with other known antioxidant pharmacophores like phenols, have demonstrated significant antioxidant potential. syr.edumdpi.comfao.org This activity is crucial as reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause cellular damage, leading to various pathologies. mdpi.com

The antioxidant activity of these hybrid molecules is often evaluated through various in vitro assays that measure radical scavenging ability, electron-donating capacity, and metal ion chelation. syr.edumdpi.com Research has shown that linking the quinazolin-4-one scaffold to polyphenolic compounds via a thioacetohydrazone fragment can enhance antiradical activity. nih.gov

A study focusing on new phenolic derivatives of quinazolin-4(3H)-one revealed that the addition of a third phenolic group to the molecule profoundly influenced its antioxidant activity. syr.edunih.gov The results for pyrogallol (B1678534) derivatives showed a high antioxidant capacity, comparable to or even stronger than standards like ascorbic acid and Trolox. syr.edunih.gov Specifically, ortho-diphenolic derivatives such as compounds 5h , 5j , and 5k were identified as the most active radical scavengers in the series. mdpi.com In addition to radical scavenging, some quinazolinone derivatives have shown potential in mitigating nitrosative stress.

Table 4: Antioxidant Activity of Selected Phenolic Quinazolinone Derivatives

| Compound Series/Type | Assay | Result | Citation |

|---|---|---|---|

| Pyrogallol derivatives | Radical Scavenging | High activity, comparable to Ascorbic Acid & Trolox | syr.edunih.gov |

| Ortho-diphenolic derivatives (5h, 5j, 5k ) | ABTS+, DPPH, NO Scavenging | Most active in the series, higher than standards | mdpi.com |

| 2,3-Disubstituted-4-quinazolinones | General Antioxidant | Reported antioxidant properties | mdpi.com |

Neurological and Central Nervous System (CNS) Activities

The quinazolinone scaffold is of particular interest for developing drugs targeting the central nervous system (CNS). nih.gov Their lipophilic character often facilitates penetration of the blood-brain barrier, a critical property for CNS-acting agents. nih.gov Various modifications to the quinazolinone ring system have yielded compounds with a range of neurological activities, including anticonvulsant and GABAergic modulatory effects. nih.govacs.org

Anticonvulsant Activity

Quinazolinone derivatives have long been investigated for their potential as anticonvulsant agents for treating epilepsy. nih.govresearchgate.net Their activity is often evaluated using standard preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govresearchgate.net

The structural features of the quinazolinone ring are key to its anticonvulsant effects. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, and 8 are significant. nih.govnih.gov For example, the presence of a chlorine atom at position 7 and an amino phenyl group at position 3 has been shown to favor anticonvulsant activity. nih.gov In one study, a series of 3-amino 2-phenyl quinazolinones were synthesized, with Compound A-1 exhibiting the highest activity in the MES test, comparable to the standard drug phenytoin. researchgate.net

Other research has explored a variety of substitutions. A series of 2-substituted 3-aryl-4(3H)-quinazolinones were synthesized and evaluated for anticonvulsant properties. acs.org Another study focused on derivatives of 2-propyl-3-(substituted aryl)-4(3H)-quinazolinone, where compounds 8 , 13 , and 15 showed the highest activity relative to the parent compound. nih.gov Molecular docking studies suggest that these compounds may exert their effect by interacting with targets like the human carbonic anhydrase II (hCA II) enzyme or voltage-gated sodium channels. researchgate.netnih.gov The combination of the quinazolinone core with other heterocyclic fragments like thiazolidinone has also yielded compounds with notable anticonvulsant properties. mdpi.com

Table 5: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound(s) | Test Model | Activity Noted | Putative Mechanism | Citation |

|---|---|---|---|---|

| Compound A-1 | MES | High activity, comparable to Phenytoin | Not specified | researchgate.net |

| 8, 13, 15 | Not specified | Highest activity in the series | Binding to hCA II | nih.gov |

| 13 | Not specified | Highest activity, lowest binding energy | Binding to hCA II | nih.gov |

| 39b | Computational | Most significant binding energy | Sodium channel binding | researchgate.net |

| III, IV | PTZ | 100% protection against clonic convulsion | Not specified | nih.gov |

Modulation of GABAergic System

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the CNS and a key target for many anxiolytic, sedative, and anticonvulsant drugs. nih.govcore.ac.uk Pyrazolo[1,5-a]quinazoline (PQ) derivatives have been extensively studied as modulators of the GABA-A receptor. nih.govmdpi.comnih.gov

These compounds can act as positive allosteric modulators (agonists), negative allosteric modulators (inverse agonists), or null modulators (antagonists) at the benzodiazepine (B76468) binding site of the receptor. nih.govmdpi.com For instance, in one study, compound 6b was found to enhance the chloride current, suggesting it acts as a partial agonist, while 6a reduced the current, indicating an inverse partial agonist profile. mdpi.com The most potent derivative in this series was 11d (3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline), which enhanced the chlorine current at concentrations as low as 0.01 µM. mdpi.com

Further studies on 3,8-disubstituted pyrazolo[1,5-a]quinazolines showed that the substituent at position 3 is necessary for activity and that bulky substituents at position 8 are not well-tolerated. nih.govcore.ac.uk In this series, compound 14 (ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate) enhanced the chlorine current by up to +85% at 100 µM. nih.gov Interestingly, some compounds, like 6g , acted as null modulators at the traditional benzodiazepine site but were able to antagonize the effects of other drugs at the less common α+/β− low-affinity benzodiazepine site. mdpi.com

Table 6: GABAergic System Modulation by Selected Quinazolinone Derivatives

| Compound | Receptor Subtype | Modulatory Effect | Potency/Efficacy | Citation |

|---|---|---|---|---|

| 6a | α1β2γ2L-GABA-A | Inverse Partial Agonist | Reduces chlorine current | mdpi.com |

| 6b | α1β2γ2L-GABA-A | Partial Agonist | Enhances chlorine current | mdpi.com |

| 11d | α1β2γ2L-GABA-A | Positive Modulator | Enhances current at ≥0.01 µM; +54% at 1 µM | mdpi.com |

| 14 | α1β2γ2L-GABA-A | Positive Modulator | Enhances current up to +85% at 100 µM | nih.gov |

| 6g | α+/β− low-affinity site | Antagonist | Reduces potentiation by CGS 9895 | mdpi.com |

Potential in Alzheimer's Disease (e.g., Cholinesterase Inhibition, Amyloid Aggregation Inhibition)

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as a decline in acetylcholine (B1216132) levels. Consequently, the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and the prevention of Aβ aggregation are primary therapeutic strategies. nih.govresearchgate.net The quinazoline and quinazolinone cores have been a fertile ground for the discovery of potential anti-Alzheimer's agents. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated for their ability to inhibit these key pathological processes. For example, some 3,4-dihydroquinazoline derivatives have shown potent and selective inhibition of BChE, with IC50 values in the nanomolar range. nih.gov Similarly, certain 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of Aβ40 and Aβ42 aggregation.

However, a thorough search of scientific databases reveals no specific studies investigating the activity of This compound as a cholinesterase inhibitor or an inhibitor of amyloid aggregation. There is no published data, such as IC50 values or percentage inhibition, to construct a data table for this specific compound. The influence of the 3-cyanophenoxy substituent on the biological activity in this context remains purely speculative without empirical evidence.

Analgesic Activities

The quinazolinone scaffold is also recognized for its analgesic properties. nih.gov Various derivatives have been synthesized and have demonstrated significant pain-relieving effects in preclinical models. nih.gov For instance, some 2,3-disubstituted quinazolin-4(3H)-ones have exhibited analgesic activity comparable to the standard drug diclofenac. The mechanism of action for the analgesic effects of some quinazoline derivatives has been linked to the adrenergic and dopaminergic systems.

Nevertheless, there is a complete lack of published research on the analgesic properties of This compound . No studies have been found that evaluate its efficacy in animal models of pain or elucidate its potential mechanism of action. Therefore, no data on its analgesic activity can be presented.

Immunomodulatory Activities (e.g., Immune Checkpoint Inhibition)

The immunomodulatory potential of quinazoline derivatives is an emerging area of interest. Some compounds from this class have been investigated for their ability to modulate immune responses, including the inhibition of immune checkpoints, which is a key strategy in cancer immunotherapy. For example, certain quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against various tyrosine kinases, some of which play a role in immune signaling. nih.gov

As with the other biological activities, there are no specific studies available in the public domain that report on the immunomodulatory effects of This compound . Its potential to act as an immune checkpoint inhibitor or to modulate other aspects of the immune system has not been explored, and consequently, no data can be compiled.

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives

Identification of Key Structural Determinants for Biological Activity

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring system. nih.gov SAR studies have consistently highlighted that positions 2, 3, 6, and 8 of the quinazolinone core are crucial for various pharmacological activities. nih.gov The introduction of different heterocyclic moieties at the N-3 position has been shown to enhance biological activity. nih.gov

For instance, in the context of antimalarial activity, a key structural modification involved positioning an ether oxygen atom at the central position of a three-atom linker between the quinazolinone core and a benzoic acid moiety. acs.org This suggests that this ether oxygen likely engages in crucial hydrogen bonding or dipole interactions with the biological target. acs.org In the pursuit of antibacterial agents, the 4(3H)-quinazolinone core itself was identified as a novel scaffold with activity against Staphylococcus aureus. nih.gov The mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), similar to β-lactam antibiotics, despite their distinct chemical structures. nih.govacs.org

Furthermore, the fusion of a benzene (B151609) ring to a pyrimidine (B1678525) ring to form the quinazoline (B50416) structure is a foundational element for a wide spectrum of biological properties, including antibacterial, antifungal, and anticancer activities. nih.gov The stability and lipophilicity of the quinazolinone moiety contribute to its ability to cross biological barriers like the blood-brain barrier. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ugm.ac.idfrontiersin.org These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.govrsc.org

For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.govrsc.org These models use steric and electrostatic fields, as well as other molecular descriptors, to correlate the structural features of the molecules with their biological activity. nih.gov

For example, a 3D-QSAR study on quinazolinone derivatives as EGFR inhibitors led to the development of robust models that were used to design novel compounds with enhanced activity. nih.gov The contour maps generated from these models provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity, thus guiding further structural optimization. nih.govnih.gov Similarly, QSAR studies have been applied to quinazolinone derivatives targeting other enzymes like thymidylate synthase, providing guidelines for the structural optimization of these antifolates. nih.gov Molecular docking studies are often used in conjunction with QSAR to understand the binding interactions between the compounds and their target proteins. ugm.ac.idrsc.org

Computational and in Silico Investigations in Quinazolinone Research

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinazolinone derivatives, these studies are crucial for identifying potential biological targets and understanding how these molecules interact at an atomic level.

In the broader class of quinazolinones, docking studies frequently reveal key interactions. For instance, the nitrogen atoms in the quinazoline (B50416) ring often act as hydrogen bond acceptors, while the aromatic rings participate in π-π stacking and hydrophobic interactions with the amino acid residues in the target's binding pocket. The specific nitrile group and ether linkage in 3-Quinazolin-4-yloxybenzonitrile would be expected to contribute uniquely to its interaction profile, but without specific studies, this remains hypothetical.

Research on various quinazolinone-based inhibitors has successfully identified critical amino acid residues that are essential for binding. For example, in studies of EGFR inhibitors, residues such as Met793 and Asp855 are often highlighted as key interaction points. Similarly, for CDK2 inhibitors, interactions with residues like Leu83 and Asp86 have been shown to be important. For this compound, analogous studies would be required to identify its specific binding site and key residue interactions.

Table 1: Examples of Key Amino Acid Residues in Quinazolinone Derivative Interactions with Various Targets

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

| EGFR | Met793, Thr790, Asp855 | Hydrogen Bonding, van der Waals | |

| HER2 | Met801, Leu800, Asp863 | Hydrogen Bonding, Alkyl Interactions | |

| CDK2 | Asp86, Leu83, Gln131 | Hydrogen Bonding, Pi-Alkyl Interactions |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-target complex over time. These simulations provide insights into the conformational changes of both the ligand and the protein, helping to validate the docking poses and providing a more dynamic picture of the binding event. Studies on quinazolinone-morpholine hybrids, for example, have used MD simulations to confirm the stability of the ligand within the active sites of targets like VEGFR1 and VEGFR2.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reaction Mechanisms

Quantum chemical methods like Density Functional Theory (DFT) are used to investigate the electronic properties of molecules, such as their orbital energies (HOMO-LUMO gap), which can be correlated with their reactivity and stability. For quinazolinone derivatives, DFT has been used to study isomer stability and to understand the electronic basis of their biological activity. Such calculations for this compound would provide valuable information on its electronic structure.

Virtual Screening and In Silico Drug Discovery Workflows

Virtual screening is a powerful computational strategy to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Quinazolinone scaffolds are frequently used in the design of compound libraries for virtual screening campaigns aimed at discovering novel inhibitors for various diseases. An in silico workflow to find novel inhibitors might involve pharmacophore modeling based on known active compounds, followed by docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to filter for promising candidates.

Derivatization and Lead Optimization Strategies Based on the Quinazolinone Scaffold

Design and Synthesis of Hybrid Molecules Incorporating Quinazolinone

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. researchgate.netrsc.org This technique aims to create hybrid molecules with potentially synergistic or enhanced biological activities, the ability to interact with multiple targets, or improved pharmacokinetic profiles. The quinazolinone scaffold has been extensively utilized as a core for developing such hybrid molecules.

A common approach involves linking the quinazolinone moiety to other biologically active heterocyclic rings. For instance, researchers have designed and synthesized quinazolinone-triazole hybrids, demonstrating potent anti-tubercular activity. nih.gov In one study, a series of 25 quinazolinone-triazole hybrids were synthesized, with some compounds exhibiting minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis comparable to the first-line drug Rifampicin. nih.gov Another example is the hybridization of quinazolinone with furan, which has yielded compounds with significant antibacterial activity against phytopathogens. rsc.org

The synthesis of these hybrid molecules often involves multi-step reaction sequences. A general synthetic route might begin with the construction of the core quinazolinone ring, followed by the introduction of a linker at a specific position (commonly N-3 or C-2), and finally, the coupling of the second pharmacophore. For example, the synthesis of quinazolinone-based Schiff base hybrids has been achieved through the condensation of 3-amino-2-phenylquinazolin-4(3H)-one with various substituted aromatic aldehydes. rsc.org

Table 1: Examples of Quinazolinone-Based Hybrid Molecules and their Biological Activities

| Hybrid Structure | Linked Pharmacophore | Biological Activity | Reference |

|---|---|---|---|

| Quinazolinone-Triazole | 1,2,3-Triazole | Anti-tubercular | nih.gov |

| Quinazolinone-Furan | Furan | Antibacterial (Phytopathogens) | rsc.org |

| Quinazolinone-Schiff Base | Schiff Base | PDE-4 Inhibition | rsc.org |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel lead compounds by modifying the core structure of a known active molecule while retaining its biological activity. nih.govscispace.com These approaches are valuable for optimizing pharmacokinetic properties, improving selectivity, and circumventing existing patents. nih.govacs.org

In the context of the quinazolinone scaffold, scaffold hopping can involve replacing the entire quinazoline (B50416) ring system with another structurally distinct but functionally similar scaffold. A notable example is the isosteric replacement of the thiophene (B33073) ring in thienopyrimidinones with a benzene (B151609) ring, leading to the development of novel quinazolinone-based allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov This modification was prompted by the potential toxicity associated with the thiophene ring. nih.gov

Bioisosteric replacement, a more subtle modification, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. nih.gov This can significantly impact a molecule's properties, including its size, shape, electron distribution, and ability to form hydrogen bonds. nih.gov For instance, in the development of PARP-1 inhibitors, the 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the known inhibitor Olaparib. rsc.org This strategy led to the discovery of new quinazolinone derivatives with potent PARP-1 inhibitory activity. rsc.org

The synthesis of these modified scaffolds often requires the development of new synthetic routes. For example, the synthesis of quinazolinone derivatives as HIV-1 RNase H inhibitors involved the reaction of substituted anthranilic acids with other reagents to form the desired quinazolinone core. nih.gov

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement in Quinazolinone Derivatives

| Original Scaffold/Group | Replacement Scaffold/Group | Target/Activity | Reference |

|---|---|---|---|

| Thienopyrimidinone | Quinazolinone | HIV-1 RNase H Inhibition | nih.gov |

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has become a successful strategy for identifying lead compounds in drug discovery. nih.govyoutube.com This approach involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind to a biological target. youtube.com These initial "hits" are then optimized and grown or linked together to produce more potent lead compounds. youtube.comnih.gov

The quinazolinone scaffold has been successfully employed in FBDD campaigns. In one study, a fragment-based screening approach was used to discover a series of quinazolinone inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K). nih.gov The initial quinazolinone core fragment was identified through a high-throughput screen and subsequently optimized through structure-activity relationship (SAR) studies, leading to compounds with submicromolar potency. nih.gov

Molecular docking studies are often used in conjunction with FBDD to understand the binding modes of the fragments and guide the optimization process. For example, in the design of novel quinazolinone inhibitors of human acrosin, a fragment docking and growing strategy was employed. nih.gov The quinazolinone inhibitors were found to interact with the active site of human acrosin primarily through hydrogen bonding and hydrophobic interactions. nih.gov

The synthesis of compounds derived from FBDD often involves the modification of the initial fragment. For the IP6K inhibitors, various modifications were made to the quinazolinone core to improve potency and solubility. nih.gov This included the introduction of different substituents and the exploration of alternative heterocyclic cores. nih.gov

Table 3: Application of Fragment-Based Drug Design with the Quinazolinone Scaffold

| Target | Initial Fragment | Optimization Strategy | Resulting Potency | Reference |

|---|---|---|---|---|

| Inositol Hexakisphosphate Kinase (IP6K) | Quinazolinone core | SAR studies, modification of the core | Submicromolar | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Quinazolin-4-yloxybenzonitrile, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation and cyclization reactions. For example, quinazoline derivatives are synthesized by reacting 2-aminobenzonitrile derivatives with substituted benzonitriles under reflux with sodium hydride as a base . Optimization involves adjusting reaction time (15–24 hours), temperature (reflux conditions), and stoichiometric ratios of reagents to maximize yield. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. For example, ¹H NMR can verify substituent positions on the quinazoline core, while HR-MS confirms molecular weight . X-ray crystallography is recommended for resolving polymorphic forms, as demonstrated in patent literature for related quinazolinone compounds .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Methodology : Initial screening involves in vitro cell viability assays (e.g., NCI-60 human tumor cell line panel) to assess cytotoxicity. Compounds are tested at 10⁻⁵ M concentrations, with growth inhibition data analyzed via COMPARE algorithms to identify selective activity against specific cancer types . Dose-response studies (5–10 concentrations) further validate potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay conditions?

- Methodology : Contradictions may arise from cell line heterogeneity or assay variability. Researchers should:

- Replicate experiments under standardized conditions (e.g., RPMI-1640 media with 5% FBS) .

- Use orthogonal assays (e.g., enzymatic inhibition, receptor binding) to confirm target engagement.

- Apply computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side products?

- Methodology :

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts may enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- In-situ Monitoring : Techniques like TLC or HPLC track reaction progress, enabling timely termination to prevent byproduct formation .

Q. How do polymorphic forms of this compound impact its physicochemical and pharmacological properties?

- Methodology : Polymorphs are characterized via:

- Differential Scanning Calorimetry (DSC) : Identifies melting point variations.

- Powder X-ray Diffraction (PXRD) : Distinguishes crystalline forms .

- Solubility Studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to assess bioavailability differences.

Q. What approaches are used to study structure-activity relationships (SAR) for this compound derivatives?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, trifluoromethyl) to the quinazoline or benzonitrile moieties. For example, methoxy groups at the 6,7-positions enhance receptor binding affinity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., nitrile, quinazoline N-oxide) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.